Differential Kinase Inhibitory Activity: RIPK2 vs. Orotidine-5′-Phosphate Decarboxylase
In high-throughput screening assays, 4-(2,4-dinitrophenyl)sulfanylpyrimidine demonstrated approximately 7.9-fold higher potency against human receptor-interacting serine/threonine-protein kinase 2 (RIPK2) compared to Aspergillus niger orotidine-5′-phosphate decarboxylase (ODCase). This differential activity distinguishes the compound from pan-kinase inhibitors that typically show broader, less selective inhibition profiles [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7.56 × 10³ nM (RIPK2); EC₅₀ > 5.96 × 10⁴ nM (ODCase) |
| Comparator Or Baseline | RIPK2 inhibition vs. ODCase inhibition (same compound) |
| Quantified Difference | ~7.9-fold greater potency against RIPK2 relative to ODCase |
| Conditions | Luminescence-based cell-based high-throughput dose-response assay; Scripps Research Institute Molecular Screening Center (SRISMC); human RIPK2; A. niger ODCase [1] |
Why This Matters
This target selectivity profile enables researchers to probe RIPK2-mediated signaling pathways with reduced confounding off-target effects on pyrimidine metabolism enzymes, a critical consideration for cellular assay design.
- [1] BindingDB. BDBM83860: 4-(2,4-dinitrophenyl)sulfanylpyrimidine — Activity Spreadsheet (RIPK2 IC₅₀ = 7.56E+3 nM; ODCase EC₅₀ > 5.96E+4 nM). The Scripps Research Institute Molecular Screening Center. Accessed 2026. View Source
